2,2'-{[(1H-Benzimidazol-2-yl)methyl]azanediyl}diacetic acid
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Overview
Description
2,2’-(((1H-Benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid is a complex organic compound that features a benzimidazole core Benzimidazole derivatives are known for their diverse biological activities and are used in various pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(((1H-Benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid typically involves the condensation of benzimidazole derivatives with appropriate acetic acid derivatives. One common method involves the reaction of 2-aminobenzimidazole with chloroacetic acid under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques, such as crystallization and chromatography, are often employed to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-(((1H-Benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced benzimidazole compounds .
Scientific Research Applications
2,2’-(((1H-Benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,2’-(((1H-Benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzimidazole: A precursor in the synthesis of various benzimidazole derivatives.
Benzimidazole-2-carboxylic acid: Another benzimidazole derivative with similar structural features.
2-Methylbenzimidazole: A simpler benzimidazole compound with different substitution patterns.
Uniqueness
2,2’-(((1H-Benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89218-91-7 |
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Molecular Formula |
C12H13N3O4 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
2-[1H-benzimidazol-2-ylmethyl(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C12H13N3O4/c16-11(17)6-15(7-12(18)19)5-10-13-8-3-1-2-4-9(8)14-10/h1-4H,5-7H2,(H,13,14)(H,16,17)(H,18,19) |
InChI Key |
INEZAVVPHRUSIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CN(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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